8-Bromo-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Molecular Formula: C₁₃H₁₀BrClN₄O₂
Molecular Weight: 369.60 g/mol
ChemSpider ID: 3059939
Key Identifiers: The compound features a purine-dione core substituted with a bromine at C8, a 3-chlorobenzyl group at N7, and a methyl group at N3. Its synthesis typically involves bromination of xanthine derivatives followed by alkylation with 3-chlorobenzyl halides .
This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and adenosine receptor modulators.
Properties
Molecular Formula |
C13H10BrClN4O2 |
|---|---|
Molecular Weight |
369.60 g/mol |
IUPAC Name |
8-bromo-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C13H10BrClN4O2/c1-18-10-9(11(20)17-13(18)21)19(12(14)16-10)6-7-3-2-4-8(15)5-7/h2-5H,6H2,1H3,(H,17,20,21) |
InChI Key |
TZUMFEKVHNXORB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical differences between the target compound and its analogs:
Detailed Analysis of Key Analogs
A. 8-Bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6-dione
- Structural Difference : Chlorine at the para position of the benzyl group vs. meta in the target compound.
- Impact : The para-chloro substitution may enhance π-π stacking with aromatic residues in enzyme active sites but could reduce solubility due to increased symmetry .
B. 7-Benzyl-8-bromo-1,3-dimethyl-1H-purine-2,6-dione
- Impact : The lack of chlorine reduces electrophilicity, while dual methylation increases metabolic stability but may hinder target engagement due to steric effects .
C. 8-Bromo-7-butyl-3-methyl-1H-purine-2,6-dione
- Structural Difference : Butyl chain replaces the benzyl group.
- Impact: The aliphatic chain decreases aromatic interactions but improves solubility in non-polar solvents. This analog is widely used as a synthetic intermediate for antidiabetic drugs like linagliptin .
D. 8-Bromo-7-isopropyl-3-methyl-1H-purine-2,6-dione
Research Findings and Structure-Activity Relationships (SAR)
Halogen Effects : Bromine at C8 increases electrophilicity, facilitating nucleophilic substitution reactions in further derivatization (e.g., with amines or alkoxides) . Chlorine on the benzyl group enhances lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .
Substituent Position : The meta-chloro configuration in the target compound optimizes steric and electronic interactions in kinase binding pockets compared to para-chloro analogs .
Methylation : Methylation at N3 (as in the target compound) balances metabolic stability and enzymatic affinity, whereas additional methylation at N1 (e.g., in ’s analog) may reduce potency .
Bulkier Groups: Bulky substituents like tribromophenoxypropyl () drastically reduce bioavailability, highlighting the importance of substituent size in drug design .
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